3-Bromo-2-hydroxy-5-pyridin-4-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-hydroxy-5-pyridin-4-ylbenzamide is a chemical compound that belongs to the class of benzamides It features a bromine atom, a hydroxyl group, and a pyridinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-hydroxy-5-pyridin-4-ylbenzamide typically involves the bromination of a suitable precursor followed by amide formation. One common method starts with the bromination of 2-hydroxy-5-pyridin-4-ylbenzoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid. The resulting brominated intermediate is then reacted with an amine, such as ammonia or a primary amine, to form the benzamide derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for bromination and amide formation, as well as purification techniques like recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-hydroxy-5-pyridin-4-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 3-bromo-2-oxo-5-pyridin-4-ylbenzamide.
Reduction: Formation of 2-hydroxy-5-pyridin-4-ylbenzamide.
Substitution: Formation of 3-substituted-2-hydroxy-5-pyridin-4-ylbenzamide derivatives.
Scientific Research Applications
3-Bromo-2-hydroxy-5-pyridin-4-ylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-2-hydroxy-5-pyridin-4-ylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The hydroxyl and bromine groups can form hydrogen bonds and halogen bonds, respectively, with amino acid residues in the enzyme’s active site, leading to inhibition . Additionally, the pyridinyl group can interact with aromatic residues through π-π stacking interactions .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-pyridin-4-ylbenzamide: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-Bromo-2-hydroxybenzamide: Lacks the pyridinyl group, which may affect its binding affinity to certain targets.
3-Bromo-5-pyridin-4-ylbenzamide: Lacks the hydroxyl group, which may influence its solubility and reactivity.
Uniqueness
3-Bromo-2-hydroxy-5-pyridin-4-ylbenzamide is unique due to the presence of all three functional groups (bromine, hydroxyl, and pyridinyl) on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H9BrN2O2 |
---|---|
Molecular Weight |
293.12 g/mol |
IUPAC Name |
3-bromo-2-hydroxy-5-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C12H9BrN2O2/c13-10-6-8(7-1-3-15-4-2-7)5-9(11(10)16)12(14)17/h1-6,16H,(H2,14,17) |
InChI Key |
SHUDMDTZTYMLBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=C(C(=C2)Br)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.